N-(3,4-dimethylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
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Overview
Description
N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-yl phenyl intermediate, followed by its coupling with 3,4-dimethylphenyl and ethanediamide under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s aromatic structure allows it to intercalate with DNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide: A synthetic opioid with a similar furan structure.
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile: Another furan derivative with antimicrobial properties.
Uniqueness
N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14-5-10-18(12-15(14)2)24-22(27)21(26)23-13-19(25)16-6-8-17(9-7-16)20-4-3-11-28-20/h3-12,19,25H,13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONMDCQPRZYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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